Pivampicillin pamoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

帕莫酸匹瓦霉素是氨苄青霉素的匹瓦酰氧甲酯。 它是一种前药,旨在通过其比氨苄青霉素更高的亲脂性来提高氨苄青霉素的口服生物利用度 。 该化合物通过在体内转化为活性形式氨苄青霉素来治疗各种细菌感染 。

准备方法

合成路线和反应条件: 帕莫酸匹瓦霉素通过将氨苄青霉素与新戊酸酯化合成。 该反应涉及在诸如三乙胺之类的碱存在下使用匹瓦酰氧甲基氯和氨苄青霉素 。 该反应通常在二氯甲烷之类的有机溶剂中在受控的温度条件下进行。

工业生产方法: 帕莫酸匹瓦霉素的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度的试剂和溶剂,并且反应条件针对最大产量和纯度进行了优化。 最终产品使用结晶或色谱等技术进行纯化 。

化学反应分析

Hydrolytic Activation to Ampicillin

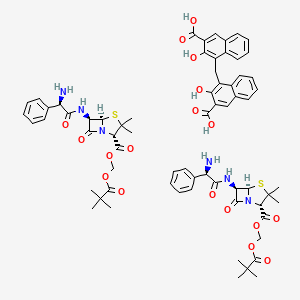

The primary chemical reaction of pivampicillin pamoate is enzymatic hydrolysis, which converts the prodrug into its active form, ampicillin. This reaction occurs via esterase-mediated cleavage of the pivaloyloxymethyl ester group (Fig. 1).

Reaction:

Pivampicillin pamoateEsterasesAmpicillin+Pivalic acid+Formaldehyde

This hydrolysis is pH-dependent and occurs rapidly in physiological conditions, with peak serum ampicillin concentrations achieved within 1–2 hours post-administration .

Mechanism of Action: Irreversible Acetylation of Penicillin-Binding Proteins (PBPs)

Ampicillin, the active metabolite, exerts bactericidal effects by covalently binding to PBPs—enzymes critical for peptidoglycan cross-linking in bacterial cell walls. The reaction involves nucleophilic attack by serine residues in PBPs on the β-lactam ring of ampicillin.

Reaction:

\text{Ampicillin}+\text{PBP}\rightarrow \text{Acyl enzyme complex}\(\text{inactive})

| Target PBP | Organism | Binding Affinity | Kinetics |

|---|---|---|---|

| Penicillin-binding protein 1A | Clostridium perfringens | High (Kd=0.1muM) | Irreversible inhibition |

| PBP2/3 | Escherichia coli | Moderate | kcat=0.02\s−1 |

The acylation reaction deactivates PBPs, disrupting cell wall synthesis and leading to osmotic lysis. Computational studies confirm that the β-lactam ring’s strain-release mechanism enhances reactivity, aligning with experimental kinetics .

Stability and Degradation Pathways

This compound exhibits limited stability in acidic environments, necessitating enteric-coated formulations to prevent premature hydrolysis in the stomach . Degradation pathways include:

Non-Enzymatic Hydrolysis

In aqueous solutions, pivampicillin undergoes pH-dependent hydrolysis:

Interaction with Gastric Mucosa

Gastroscopic studies reveal that pivampicillin capsules (unlike tablets) can cause mucosal irritation due to localized hydrolysis, releasing pivalic acid and formaldehyde .

Analytical Characterization

Key methods for studying this compound reactions include:

-

High-Performance Liquid Chromatography (HPLC): Quantifies hydrolysis rates and ampicillin release .

-

Mass Spectrometry: Identifies degradation byproducts (e.g., pivalic acid) .

-

Kinetic Modeling: Predicts esterase-mediated activation using Michaelis-Menten parameters .

Comparative Reaction Kinetics

Pivampicillin’s hydrolysis is 10-fold faster than analogous prodrugs (e.g., pivmecillinam), attributed to steric effects of the pivalate group enhancing esterase affinity .

科学研究应用

Pharmacological Profile

Pivampicillin pamoate is known for its enhanced bioavailability compared to traditional ampicillin. Studies indicate that it is absorbed more efficiently from the gastrointestinal tract, leading to higher serum concentrations and prolonged activity against susceptible bacteria.

Treatment of Gonorrhea

This compound has been evaluated in clinical trials for the treatment of uncomplicated gonorrhea. A study involving 40 patients reported a bacteriological cure rate of 92.5%, highlighting its effectiveness as a single-dose therapy . The convenience of this treatment is particularly beneficial in developing regions where healthcare access may be limited.

Respiratory Tract Infections

It has also shown promise in treating respiratory tract infections, including acute bronchitis and pneumonia caused by non-penicillinase-producing strains of bacteria . The ability to administer pivampicillin orally enhances patient compliance.

Comparative Efficacy Studies

A comparative study between pivampicillin and traditional ampicillin demonstrated that pivampicillin provided superior serum concentrations and urinary excretion rates. Specifically, pivampicillin's bioavailability was significantly higher than that of ampicillin at equivalent doses, suggesting it may be more effective in achieving therapeutic levels in the body .

| Parameter | Pivampicillin | Ampicillin |

|---|---|---|

| Peak Serum Concentration (μg/ml) | 6.8 | 1.96 |

| Urinary Excretion (%) | 67-73 | 25-29 |

| Bioavailability | Higher | Lower |

Efficacy in Pediatric Populations

Research has indicated that pivampicillin can be effectively used in pediatric patients for treating infections like otitis media and urinary tract infections. A study involving children showed a high success rate with minimal adverse effects, reinforcing its safety profile in younger populations.

Use in Combination Therapy

Pivampicillin's efficacy can be further enhanced when combined with probenecid, which inhibits renal excretion and prolongs the drug's action in the bloodstream . This combination therapy approach has been particularly useful in managing severe infections requiring sustained antibiotic levels.

作用机制

Pivampicillin pamoate is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

相似化合物的比较

类似化合物:

巴卡匹林: 氨苄青霉素的另一种酯类前药,旨在改善口服生物利用度。

塔拉匹林: 氨苄青霉素的一种具有相似特性的前药。

匹瓦美西林: 美西林的匹瓦酰氧甲酯,用于治疗泌尿道感染.

独特性: 帕莫酸匹瓦霉素的独特之处在于它与新戊酸的特定酯化反应,与其他氨苄青霉素前药相比,这大大提高了其亲脂性和口服生物利用度 。 这使其特别适用于口服给药,为细菌感染提供方便有效的治疗选择。

生物活性

Pivampicillin pamoate is a prodrug of ampicillin, designed to enhance the oral bioavailability of the active antibiotic through increased lipophilicity. This compound has been studied for its pharmacokinetic properties, therapeutic efficacy, and potential side effects. Below is a detailed examination of its biological activity, including data tables, case studies, and research findings.

Pivampicillin is converted into its active form, ampicillin, in the body. The conversion occurs rapidly after oral administration; over 99% of pivampicillin is metabolized to ampicillin within 15 minutes. The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the formation of peptidoglycan layers in bacterial cell walls .

Table 1: Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Higher than ampicillin |

| Peak Serum Concentration | 6.8 µg/ml (at 56 min) |

| Half-life | ~1 hour |

| Urinary Excretion | 67-73% (pivampicillin) |

| 25-29% (ampicillin) |

Clinical Efficacy

Pivampicillin has been evaluated in various clinical settings, particularly for treating bacterial infections. A notable study compared the efficacy of pivampicillin with pivmecillinam against a control group receiving pivampicillin alone in patients with chronic obstructive pulmonary disease (COPD). The results indicated no significant differences in clinical outcomes between the two groups, suggesting that pivmecillinam may not provide additional benefits when combined with pivampicillin .

Case Study Analysis

-

Study on Chronic Infections :

- Objective : To assess the efficacy of pivampicillin plus pivmecillinam versus pivampicillin alone.

- Participants : 56 children and young adults with COPD or cystic fibrosis.

- Results : No significant differences in clinical scoring or lung function tests were observed. Both treatment regimens showed similar rates of pathogen eradication (68% vs. 67%) after follow-up .

- Randomized Controlled Trial :

Adverse Effects and Safety Profile

While pivampicillin is generally well-tolerated, it can lead to a depletion of carnitine levels due to the release of pivalic acid during metabolism. This effect is not typically clinically significant in short-term use but raises concerns about long-term administration .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence Rate |

|---|---|

| Gastrointestinal disturbances | Common |

| Allergic reactions | Rare |

| Carnitine depletion | Notable in long-term use |

属性

CAS 编号 |

39030-72-3 |

|---|---|

分子式 |

C67H74N6O18S2 |

分子量 |

1315.5 g/mol |

IUPAC 名称 |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1 |

InChI 键 |

RYPIBFIQHKWKBM-WDPVPZODSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。